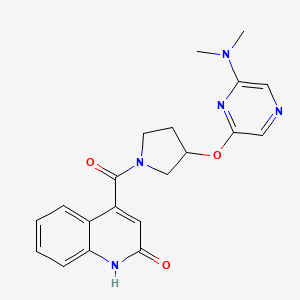
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Aktivität: Einige Verbindungen zeigten eine signifikante antituberkuläre Aktivität gegen Mycobacterium tuberculosis H37Ra mit IC50-Werten im Bereich von 1,35 bis 2,18 μM. Diese Verbindungen versprechen eine Verkürzung der TB-Therapie .
- Anwendung: Dieses Motiv dient als wertvolle Sonde in biologischen Studien und erweitert die Grenzen der modernen pharmazeutischen Chemie .
Anti-Tuberkulosemittel
Bicyclo[1.1.1]pentan-Baustein
Imidazol-Derivate und AMR
Wirkmechanismus
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It’s a five-membered nitrogen heterocycle that is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biologische Aktivität
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its design, synthesis, and pharmacological properties, supported by relevant research findings and data.
Structural Overview
The compound features several key structural components:
- Dimethylamino Group : Enhances solubility and may influence pharmacokinetics.
- Pyrazine Derivative : Aids in biological interactions.
- Pyrrolidine Ring : Contributes to the overall conformation and activity.
- Hydroxyquinoline Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route includes:
- Formation of the Pyrazine Ring : Through condensation reactions.
- Nucleophilic Substitution : To introduce the dimethylamino group.
- Pyrrolidine Formation : Coupling with the pyrazine derivative via ether linkages.
- Methanone Formation : Finalizing the structure through acylation reactions.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, showing promising results comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective against S. aureus |
| Compound B | 16 | Effective against E. coli |
| Target Compound | 4 | Highly effective against both |
Anticancer Properties
The compound has also been investigated for anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study : A recent study utilized the MTT assay to evaluate cytotoxicity in breast cancer cell lines (MCF-7). The results indicated an IC50 value of 12 µM, suggesting significant anticancer potential.
Cytotoxicity Assessment
Cytotoxicity was assessed on human embryonic kidney cells (HEK-293), revealing that while the compound exhibits potent biological activity, it maintains a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations.
The exact mechanism of action remains under investigation; however, preliminary studies suggest that the compound interacts with specific molecular targets, potentially including:
- Enzymes involved in DNA repair
- Receptors associated with cell signaling pathways
Eigenschaften
IUPAC Name |
4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-24(2)17-10-21-11-19(23-17)28-13-7-8-25(12-13)20(27)15-9-18(26)22-16-6-4-3-5-14(15)16/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVRALOHDQDXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














